molecular formula C8H5BrF3N3O B8026619 2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine

2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8026619
M. Wt: 296.04 g/mol
InChI Key: SVYZUHSGVZDUDT-UHFFFAOYSA-N
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Description

2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free, additive-free, and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Chemical Reactions Analysis

2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as RORγt, PHD-1, JAK1, and JAK2 . The compound binds to these enzymes, inhibiting their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

Biological Activity

2-Bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₄BrF₃N₃O
  • Molecular Weight : 266.02 g/mol
  • CAS Number : 1159812-34-6

Biological Activity Overview

The compound has been studied for various biological activities including:

  • Antimicrobial effects
  • Anticancer properties
  • Potential neuroprotective effects

Antimicrobial Activity

Studies have demonstrated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial activity. For instance, certain derivatives showed inhibitory effects against various bacterial strains with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range.

Table 1: Antimicrobial Activity of Triazolo-Pyridine Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Compound AE. coli8
Compound BS. aureus16
Compound CP. aeruginosa32

Anticancer Activity

The anticancer potential of 2-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives has been evaluated in vitro against several cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on HePG-2 liver cancer cells:

  • IC50 values were determined for various derivatives.
  • The most potent derivative exhibited an IC50 of 0.29 µM.

Table 2: Cytotoxicity of Selected Triazolo-Pyridine Derivatives

Compound NameCell LineIC50 (µM)
Compound DHePG-20.29
Compound ECaco-20.90
Compound FHepG-20.51

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole and pyridine rings significantly influence biological activity. For instance:

  • The presence of electron-withdrawing groups (like trifluoroethoxy) enhances potency.
  • Substituents at specific positions on the pyridine ring can modulate the selectivity and efficacy against different targets.

Neuroprotective Effects

Emerging research suggests that triazolo-pyridines may possess neuroprotective properties. In models of neurodegeneration:

  • Compounds demonstrated a reduction in oxidative stress markers.
  • Neuroprotective effects were linked to modulation of signaling pathways involved in apoptosis.

Properties

IUPAC Name

2-bromo-8-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3N3O/c9-7-13-6-5(16-4-8(10,11)12)2-1-3-15(6)14-7/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYZUHSGVZDUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C(=C1)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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